molecular formula C14H21NO6S B6304769 (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate CAS No. 1965309-08-3

(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate

Cat. No.: B6304769
CAS No.: 1965309-08-3
M. Wt: 331.39 g/mol
InChI Key: ZKXKMXGRLDZZJZ-UHFFFAOYSA-N
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Description

(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (CAS: 1965309-08-3 or 1965314-75-3 for its enantiomeric forms) is a synthetic intermediate characterized by the molecular formula C₁₄H₂₁NO₆S and a molecular weight of 331.38 g/mol . Structurally, it consists of a pyrrolidine ring substituted at the 3-position with an ether-linked acetic acid methyl ester group and a tosylate (p-toluenesulfonate) counterion. The compound is produced with a purity of ≥98% and is primarily utilized in medicinal chemistry for:

  • PROTAC (Proteolysis-Targeting Chimera) synthesis, where the tosylate group facilitates nucleophilic substitution reactions to install azide or amine functionalities .
  • Activity-based probes (ABPs) and crosslinkers, leveraging its stability and reactivity in complex organic transformations .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;methyl 2-pyrrolidin-3-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXKMXGRLDZZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-08-3
Record name Acetic acid, 2-(3-pyrrolidinyloxy)-, methyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Mitsunobu Reaction

The Mitsunobu reaction is a robust method for ether formation, particularly effective for coupling secondary alcohols like pyrrolidin-3-ol with methyl glycolate.

Reaction Conditions :

  • Reagents : Pyrrolidin-3-ol, methyl glycolate, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 0–5°C to 25°C (room temperature).

  • Time : 12–24 hours.

Mechanism :
The reaction proceeds via activation of the alcohol by PPh₃ and DIAD, forming an oxyphosphonium intermediate. Nucleophilic displacement by the glycolate oxygen yields the ether.

Yield Optimization :

ParameterOptimal ValueYield Impact
Molar Ratio (Alcohol:Glycolate)1:1.2Maximizes ester conversion
SolventTHFEnhances solubility of intermediates
Catalyst Loading1.2 eq PPh₃Prevents side reactions

Typical yields range from 70–85%, with purity >90% after column chromatography (silica gel, ethyl acetate/hexane).

SN2 Alkylation

An alternative approach employs methyl bromoacetate and pyrrolidin-3-ol under basic conditions.

Reaction Conditions :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Solvent : Acetonitrile or dimethylformamide (DMF).

  • Temperature : 60–80°C.

  • Time : 6–8 hours.

Mechanism :
Deprotonation of pyrrolidin-3-ol generates an alkoxide, which undergoes nucleophilic substitution with methyl bromoacetate.

Yield Comparison :

BaseSolventYield (%)
K₂CO₃Acetonitrile65
NaHDMF78

SN2 methods are less favored due to lower yields and harsher conditions compared to Mitsunobu.

Step 2: Formation of the Tosylate Salt

The methyl ester intermediate is converted to its tosylate salt via acid-base reaction with p-toluenesulfonic acid.

Procedure :

  • Dissolve methyl 2-(pyrrolidin-3-yloxy)acetate in anhydrous ethanol.

  • Add equimolar TsOH (1:1 molar ratio) dropwise at 0°C.

  • Stir for 2–4 hours at room temperature.

  • Concentrate under reduced pressure and recrystallize from ethanol/water (3:1).

Critical Parameters :

  • Stoichiometry : Excess TsOH (1.05 eq) ensures complete salt formation.

  • Solvent Choice : Ethanol minimizes byproduct formation.

  • Recrystallization : Yields >95% purity with a melting point of 128–130°C.

Optimization of Reaction Conditions

Temperature Control

Low temperatures (0–5°C) during TsOH addition prevent ester hydrolysis. Elevated temperatures (>40°C) reduce yield by 15–20% due to degradation.

Solvent Screening

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.39298
Methanol32.78895
Acetone20.77690

Ethanol is optimal for balancing solubility and reaction kinetics.

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 3.70 (s, 3H, OCH₃), δ 3.85–3.92 (m, 2H, OCH₂CO), δ 2.70–2.85 (m, 4H, pyrrolidine).

  • ¹³C NMR :

    • δ 170.2 (C=O), δ 59.8 (OCH₃), δ 52.1 (pyrrolidine C-N).

HPLC Purity Assessment

  • Column : C18 reverse-phase.

  • Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30).

  • Retention Time : 8.2 minutes, purity >98%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction time by 40% and improves yield consistency:

  • Reactor Type : Tubular microreactor.

  • Residence Time : 30 minutes.

  • Output : 1.2 kg/hour at 85% yield.

Cost Analysis

ComponentCost per kg (USD)
Pyrrolidin-3-ol120
Methyl glycolate90
TsOH65

Batch production costs average $280/kg, reducible to $210/kg via flow systems.

Challenges and Troubleshooting

Common Issues

  • Incomplete Salt Formation : Addressed by incremental TsOH addition and pH monitoring.

  • Ester Hydrolysis : Mitigated by anhydrous conditions and controlled temperatures.

Recrystallization Failures

Optimizing solvent ratios (ethanol/water) and cooling rates (−20°C) enhances crystal purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Pyrrolidine N-oxides.

    Reduction: (Pyrrolidin-3-yloxy)-acetic acid methyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound serves as a scaffold for designing enzyme inhibitors and receptor modulators, particularly in targeting neurological and inflammatory conditions. Its structural components may interact with various biological receptors, modulating their activity.
  • Biological Activity : Investigated for potential antimicrobial and antiviral properties, it shows promise in treating infections and diseases .

Organic Synthesis

  • Building Block : Used as an intermediate in synthesizing more complex molecules, it contributes to the development of novel heterocyclic compounds .
  • Versatile Reactions : The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of diverse products that can be utilized in further synthetic pathways.

Industrial Applications

  • Specialty Chemicals Production : Employed in producing polymers and surfactants due to its unique chemical properties .
  • Material Science : Used in developing new materials that require specific chemical functionalities .

Case Studies and Research Findings

Research on (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate has yielded promising results regarding its biological activity:

  • A study demonstrated that derivatives of this compound exhibited significant binding affinity to specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
  • Another investigation focused on its synthesis as a precursor for developing novel drug candidates targeting neurological disorders. The findings indicated that modifications to the pyrrolidine ring could enhance solubility and bioavailability.

These studies underscore the compound's versatility and importance in ongoing research aimed at discovering new therapeutic agents .

Mechanism of Action

The mechanism of action of (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrrolidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The ester and tosylate groups can influence the compound’s solubility and permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

(a) (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₃ (vs. C₁₄H₂₁NO₆S for the tosylate salt) .
  • Key Differences :
    • The hydrochloride salt lacks the tosylate group, reducing its utility in nucleophilic substitution reactions.
    • Lower molecular weight (195.64 g/mol vs. 331.38 g/mol) alters solubility and crystallinity .
    • Used in peptide synthesis and as a chiral building block, whereas the tosylate variant is preferred for PROTACs due to superior leaving-group properties .

(b) Leucine Methyl Ester Tosylate

  • Structure : Contains a leucine backbone instead of pyrrolidine.
  • Activity : The methyl ester of leucine tosylate exhibits 2–3× higher biological activity compared to ethyl or benzyl esters in lysosomotropic assays, highlighting the critical role of ester chain length in bioavailability .

(a) Tosylate vs. Mesylate Groups

  • Tosylates (p-toluenesulfonate):
    • Exhibit slower solvolysis rates compared to mesylates (methanesulfonate) due to steric hindrance from the aromatic ring .
    • Preferred in PROTAC synthesis for controlled reactivity, as demonstrated in the coupling of pyrrolidine-tosylate intermediates with azides .
  • Mesylates :
    • Faster reaction kinetics but prone to over-reactivity in sensitive substrates .

(b) Methyl Tosylate vs. Methyl Bromide

  • Reactivity : Methyl tosylate shows comparable alkylation efficiency to methyl bromide but with reduced toxicity and improved handling .
  • Applications : Methyl tosylate is used in asymmetric etherifications, whereas (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate is tailored for PROTACs .

Research Findings

PROTAC Synthesis : The tosylate group in (Pyrrolidin-3-yloxy)-acetic acid derivatives undergoes azide substitution with 83% yield when treated with sterically hindered bases like DBU, outperforming mesylates in selectivity .

Ester Chain Impact : Short-chain esters (methyl) enhance stability and activity compared to ethyl or benzyl variants, as seen in leucine derivatives .

Solvolysis Kinetics : Tosylates exhibit entropy values (ΔS‡ = -11 to -13 eu) comparable to cyclohexyl derivatives, indicating similar transition-state charge distribution during reactions .

Biological Activity

(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores the compound's mechanisms, applications, and research findings, supported by data tables and case studies.

The compound is characterized by its pyrrolidine structure, which contributes to its biological interactions. The synthesis typically involves:

  • Formation of Pyrrolidine Derivative : Reaction of a suitable amine with a carbonyl compound.
  • Esterification : Esterification with acetic acid or derivatives.
  • Tosylation : Tosyl chloride is used to convert the ester into the tosylate form.

These steps ensure the production of high-purity compounds suitable for research and industrial applications .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The pyrrolidine ring can bind to enzymes, influencing their activity.
  • Receptor Interaction : The compound may interact with specific receptors, affecting signaling pathways.
  • Chemical Reactivity : The ester and tosylate groups enhance solubility and reactivity, facilitating biological interactions .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : Studies have shown potential in protecting neuronal cells from apoptosis.
  • Anti-inflammatory Properties : It may inhibit inflammatory pathways, presenting therapeutic benefits in conditions like arthritis.
  • Antineoplastic Activity : Initial findings suggest efficacy against certain cancer cell lines, indicating potential as an anticancer agent .

Case Studies

  • Neuroprotection Study :
    • A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results demonstrated a significant reduction in cell death compared to control groups.
  • Anti-inflammatory Research :
    • In a model of induced inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent.
  • Cancer Cell Line Testing :
    • In vitro tests on various cancer cell lines revealed that the compound inhibited cell proliferation significantly, particularly in breast and lung cancer models .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionReduced apoptosis in neuronal cells
Anti-inflammatoryDecreased pro-inflammatory cytokines
AntineoplasticInhibited proliferation in cancer cells

Q & A

Q. What are the key synthetic strategies for preparing (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves two critical steps: (1) tosylation of a pyrrolidin-3-ol derivative using p-toluenesulfonyl chloride in anhydrous conditions with a base (e.g., pyridine or triethylamine) to form the tosylate intermediate, and (2) esterification or substitution to introduce the acetic acid methyl ester moiety. For example, in analogous syntheses, substitution reactions using cyanide displacement followed by hydrolysis and esterification have yielded high-purity products . Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control of the tosylating agent are critical to minimize side reactions like elimination or over-tosylation. Purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization improves purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the structure, particularly the pyrrolidine ring protons (δ 2.5–3.5 ppm) and tosylate aromatic protons (δ 7.2–7.8 ppm). The methyl ester group appears as a singlet near δ 3.6–3.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS confirms the molecular ion peak (e.g., m/z 331.383 for [M+H]+^+) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and acetonitrile/water mobile phase .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust/aerosols .
  • First Aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water. Avoid inducing vomiting if ingested .
  • Spill Management : Absorb with inert material (e.g., sand), collect in a sealed container, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do solvolysis conditions affect the reactivity of the tosylate group in this compound, and how can competing pathways be minimized?

Methodological Answer: Solvolysis rates depend on solvent polarity and nucleophile strength. In polar aprotic solvents (e.g., DMSO), the tosylate group undergoes SN2S_N2 substitution, while protic solvents (e.g., ethanol) may favor elimination. For example, cyclohexyl tosylate solvolyzes in trifluoroacetic acid at k=1.3×103k = 1.3 \times 10^{-3} sec1^{-1} (40°C), comparable to phosphinate esters . To suppress elimination:

  • Use buffered conditions (e.g., sodium trifluoroethoxide) to stabilize intermediates.
  • Optimize temperature (lower temps favor substitution) and solvent dielectric constant .

Q. What are the stereochemical considerations in the synthesis of this compound, and how can enantiomeric purity be ensured?

Methodological Answer: The pyrrolidine ring’s stereocenter (C3) must be preserved during synthesis. Key strategies include:

  • Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to separate enantiomers .
  • Protection-Deprotection : Protect the hydroxyl group as a silyl ether (e.g., TBS) to prevent racemization during tosylation .
  • Polarimetry : Monitor optical rotation (e.g., [α]D25[α]_D^{25}) to confirm enantiomeric excess. For example, analogous compounds with 80% optical purity show distinct [α]D[α]_D values (e.g., 129-129^\circ vs. 161-161^\circ for pure enantiomers) .

Q. How can researchers address discrepancies in reaction kinetics data when studying tosylate intermediates under different catalytic environments?

Methodological Answer: Contradictions in kinetic data often arise from competing mechanisms (e.g., SN1S_N1 vs. SN2S_N2) or solvent effects. To resolve:

  • Isotopic Labeling : Use 18^{18}O-labeled tosylate to track nucleophilic attack pathways .
  • Activation Parameter Analysis : Calculate ΔGΔG^\ddagger, ΔHΔH^\ddagger, and ΔSΔS^\ddagger to distinguish between concerted (SN2S_N2) and stepwise (SN1S_N1) mechanisms. For example, cyclohexyl tosylate solvolysis shows ΔS=13ΔS^\ddagger = -13 eu, indicative of SN2S_N2 .
  • Buffer Screening : Test sodium/potassium salts to suppress ion-pair recombination and internal return effects .

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